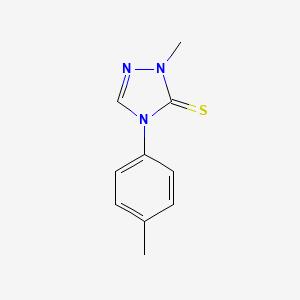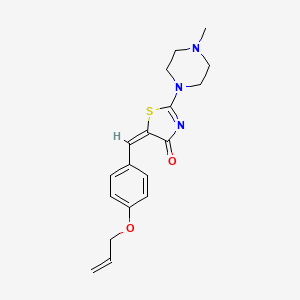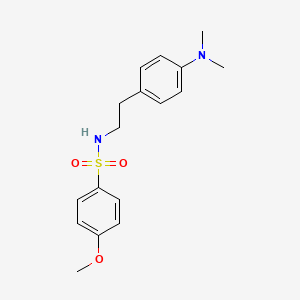![molecular formula C16H11Cl2N3O2 B2563340 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 338419-25-3](/img/structure/B2563340.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate, also known as 4-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethylbenzoate, is a novel synthetic compound with potential applications in pharmaceuticals, agrochemicals, and other fields. It is a highly efficient and versatile reagent for the synthesis of various compounds, including pharmaceuticals and agrochemicals. The compound has a unique structure, which makes it an ideal candidate for the synthesis of various compounds.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related triazole derivatives have been extensively studied. For instance, the synthesis of isostructural compounds involving 4-chlorophenyl and 4-fluorophenyl groups highlights the compound's versatility in forming crystals suitable for single crystal diffraction, revealing its planar molecular structure apart from one of the fluorophenyl groups (Kariuki et al., 2021). Similar studies have focused on the synthesis of compounds with potential bioactivity and the structural elucidation of their crystalline forms (Dong & Huo, 2009).
Bioactivity and Chemical Properties
Research into the bioactivity and chemical properties of triazole derivatives, including those similar to the query compound, has indicated their potential in various applications. For example, certain derivatives have been synthesized and shown to exhibit fungicidal activity and plant growth regulation (Jian, 2003). Another study elaborates on the synthesis of novel heterocyclic compounds derived from similar structures, investigating their lipase and α-glucosidase inhibition, demonstrating the compound's relevance in enzymatic activity modulation (Bekircan et al., 2015).
Mechanism of Action
Target of Action
Triazole compounds, which include [1-(4-chlorophenyl)-1h-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can bind to various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the water solubility of some triazole compounds is low, which may affect their bioavailability .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-3-1-11(2-4-12)16(22)23-10-14-9-21(20-19-14)15-7-5-13(18)6-8-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBXEOUIDIRGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2563258.png)
![4-Cyclobutyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2563259.png)
![4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2563260.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)
![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)
![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)


![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)


acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2563278.png)
